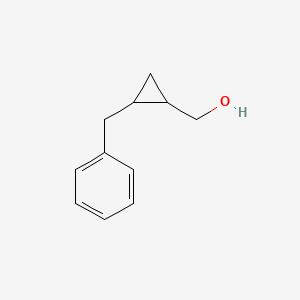

(2-Benzylcyclopropyl)methanol

描述

(2-Benzylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and a hydroxymethyl group

属性

IUPAC Name |

(2-benzylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIKQLZJBQULIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of styrene with diazomethane to form 2-phenylcyclopropane, which is then subjected to a Grignard reaction with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using safer and more efficient reagents. The use of flow chemistry techniques can enhance the safety and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to yield the corresponding cyclopropylmethane derivative.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Benzylcyclopropylcarboxylic acid.

Reduction: Benzylcyclopropane.

Substitution: Benzylcyclopropyl halides.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

(2-Benzylcyclopropyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new compounds.

Synthesis Routes

The synthesis typically involves cyclopropanation reactions followed by functional group transformations. A common method includes:

- Cyclopropanation : Reaction of styrene with diazomethane.

- Grignard Reaction : Reaction with formaldehyde to yield this compound.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit significant biological activity. Studies are ongoing to explore its interactions with various biomolecules, which could lead to the identification of new therapeutic agents.

Mechanism of Action

The compound's hydroxyl group can form hydrogen bonds with biological targets, influencing their structure and function. The benzyl group may enhance binding affinity through π-π interactions, making it a candidate for further pharmacological studies.

Medicinal Chemistry

Therapeutic Properties

this compound is being investigated as a precursor to pharmacologically active compounds. Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.

Case Study: Precursor Synthesis

In one study, this compound was used as a precursor in synthesizing compounds with anti-inflammatory properties, demonstrating its potential in drug development.

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

| Application Area | Details |

|---|---|

| Chemical Industry | Used as an intermediate for synthesizing complex organic compounds. |

| Pharmaceuticals | Investigated for potential therapeutic applications and drug synthesis. |

| Material Science | Explored for use in specialty materials due to its unique chemical properties. |

Summary of Findings

- Unique Structure : The combination of a cyclopropane ring and a hydroxymethyl group provides distinct reactivity.

- Versatile Applications : Its utility spans across chemical synthesis, biological research, medicinal chemistry, and industrial applications.

- Ongoing Research : Continuous studies are necessary to fully understand its potential and mechanisms of action.

作用机制

The mechanism of action of (2-Benzylcyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain receptors or enzymes.

相似化合物的比较

Benzyl alcohol: Similar in having a benzyl group attached to a hydroxyl group but lacks the cyclopropane ring.

Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxymethyl group but lacks the benzyl substitution.

Uniqueness: (2-Benzylcyclopropyl)methanol is unique due to the combination of a benzyl group and a cyclopropane ring, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

生物活性

(2-Benzylcyclopropyl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The IUPAC name for this compound indicates its structural characteristics, which include a cyclopropyl group attached to a benzyl moiety and a hydroxymethyl group. This unique structure may contribute to its biological properties.

Antidiabetic Activity

Research indicates that this compound may have antidiabetic effects. A patent document describes its potential role in regulating insulin secretion and enhancing glucose tolerance, suggesting that it could be beneficial for managing diabetes mellitus .

Table 1: Potential Pharmacological Effects of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | Increases insulin secretion | |

| Anti-obesity | Modulates metabolic pathways | |

| Cholesterol Regulation | Inhibits cholesterol absorption |

The biological activity of this compound is thought to involve several mechanisms:

- Insulin Secretion : The compound may enhance insulin secretion from pancreatic beta-cells, thereby improving glucose homeostasis.

- Metabolic Regulation : It may influence pathways related to lipid metabolism, potentially aiding in weight management and cholesterol regulation.

- Enzyme Inhibition : It has been suggested that this compound could act as an inhibitor of certain metabolic enzymes, although specific targets require further investigation .

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary assessments suggest that it may cause skin irritation and eye damage upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。